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Compound of Interest

Compound Name: 4-Amino-3-nitrobenzoic acid

Cat. No.: B072122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isomeric positioning of functional groups on an aromatic ring profoundly influences a

molecule's physicochemical properties and chemical reactivity. For aminonitrobenzoic acids,

which possess amino (-NH₂), nitro (-NO₂), and carboxylic acid (-COOH) groups, these

differences are critical. The interplay between the electron-donating amino group and the

electron-withdrawing nitro and carboxyl groups dictates the reactivity at each functional site.

This guide provides a comparative analysis of common aminonitrobenzoic acid isomers,

offering quantitative data and detailed experimental protocols to inform synthetic strategies.

Physicochemical and Acidity Comparison
The electronic environment of each isomer directly impacts its physical properties and the

acidity of the carboxylic acid group. The strongly electron-withdrawing nitro group generally

increases the acidity (lowers the pKa) compared to aminobenzoic acid, but its effect is

modulated by the position of the electron-donating amino group.

Table 1: Physicochemical Properties and pKa of Aminonitrobenzoic Acid Isomers
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Property
2-Amino-3-
nitrobenzoic
acid

2-Amino-5-
nitrobenzoic
acid

4-Amino-3-
nitrobenzoic
acid

5-Amino-2-
nitrobenzoic
acid

Molecular

Formula
C₇H₆N₂O₄ C₇H₆N₂O₄ C₇H₆N₂O₄ C₇H₆N₂O₄

Molecular Weight 182.13 g/mol 182.13 g/mol 182.13 g/mol 182.13 g/mol

Appearance ---
Bright yellow

powder[1]

White crystalline

solid

Yellow powder or

crystal

Melting Point

(°C)
---

270

(decomposes)[1]

280

(decomposes)
236-238

pKa (carboxyl

group)

Data not

available

Data not

available
~4.19[2] ~2.28

Solubility ---
Insoluble in

water[1]
---

Soluble in DMSO

and Methanol

Note: Data for all isomers is not consistently available in literature. The provided values are

collated from various sources.

Theoretical Framework: Electronic and Steric
Effects
The reactivity of each isomer is governed by a combination of electronic (inductive and

resonance) and steric effects.

-NO₂ Group: Strongly electron-withdrawing through both inductive (-I) and resonance (-R)

effects. It deactivates the ring towards electrophilic substitution and increases the acidity of

the carboxylic acid.

-COOH Group: Electron-withdrawing (-I, -R), meta-directing, and deactivating.

-NH₂ Group: Strongly electron-donating through resonance (+R) but electron-withdrawing

through induction (-I). The +R effect is dominant, making it an activating, ortho/para-directing

group. It decreases the acidity of the carboxylic acid by donating electron density to the ring.
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The relative positions of these groups determine the net electronic effect at each reactive site,

influencing reaction rates and regioselectivity. For instance, an amino group para to the

carboxyl group will have a stronger acid-weakening effect than one in the meta position. Steric

hindrance, particularly from groups in the ortho position, can impede reactions at an adjacent

functional group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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